3,5-Bis(4-vinylbenzyloxy)benzyl bromide

Description

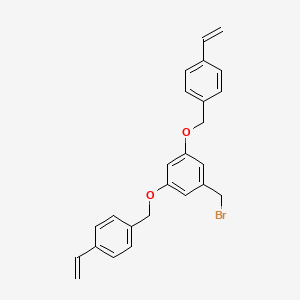

3,5-Bis(4-vinylbenzyloxy)benzyl bromide is a brominated aromatic compound featuring two 4-vinylbenzyloxy substituents at the 3- and 5-positions of the central benzene ring, with a bromomethyl group at the 1-position. This structure confers unique reactivity, particularly in polymerization and crosslinking applications due to the vinyl groups.

Key physical properties (inferred from structurally similar compounds):

- Molecular formula: C₃₁H₂₅BrO₂ (estimated based on substitution pattern).

- Molecular weight: ~529.4 g/mol.

- Reactivity: The bromomethyl group is susceptible to nucleophilic substitution, while the vinyl groups enable participation in radical or ionic polymerization.

Properties

CAS No. |

199277-76-4 |

|---|---|

Molecular Formula |

C25H23BrO2 |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

1-(bromomethyl)-3,5-bis[(4-ethenylphenyl)methoxy]benzene |

InChI |

InChI=1S/C25H23BrO2/c1-3-19-5-9-21(10-6-19)17-27-24-13-23(16-26)14-25(15-24)28-18-22-11-7-20(4-2)8-12-22/h3-15H,1-2,16-18H2 |

InChI Key |

JVFMELGYXCXKQW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=C(C=C3)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison :

- Electronic Effects : The electron-withdrawing -CF₃ groups enhance the electrophilicity of the bromomethyl group compared to the electron-donating 4-vinylbenzyloxy substituents in the target compound. This increases reactivity in SN2 reactions .

- Thermal Stability : -CF₃ groups confer greater thermal and oxidative stability, making 3,5-bis(trifluoromethyl)benzyl bromide suitable for high-temperature reactions .

- Biological Activity : The trifluoromethyl derivative is utilized in antiviral drug synthesis, whereas the vinyl-substituted compound may favor materials science applications .

3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide

Structure : A hyperbranched analogue with multiple dimethoxybenzyloxy substituents.

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅₇H₅₉BrO₁₄ | |

| Molecular weight | 1047.97 g/mol | |

| Density | 1.279 g/cm³ | |

| Safety | Causes skin/eye irritation (GHS) |

Comparison :

- Steric Effects : The bulky dimethoxybenzyloxy groups hinder nucleophilic attack at the bromomethyl site, reducing reactivity compared to the less sterically crowded target compound .

3,5-Bis(benzyloxy)benzyl Bromide Derivatives

Structure : Lacks vinyl groups but shares the bromomethyl and benzyloxy substitution pattern.

Key Data :

Comparison :

- Functionality: The vinyl groups in 3,5-bis(4-vinylbenzyloxy)benzyl bromide enable covalent crosslinking, a feature absent in non-vinyl analogues .

Research Findings and Trends

- Biological Relevance : While 3,5-bis(trifluoromethyl)benzyl bromide is prominent in drug discovery, the target compound’s applications remain underexplored, suggesting opportunities in stimuli-responsive materials .

- Safety : Hyperbranched derivatives exhibit higher irritancy (H315/H319), whereas simpler bromides like 3,5-bis(trifluoromethyl)benzyl bromide have fewer documented hazards .

Preparation Methods

Bromination of 4-Vinylbenzyl Alcohol

4-Vinylbenzyl alcohol undergoes bromination using hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄) as a catalyst, adapting methodologies from benzyl alcohol bromination.

Reaction Conditions

-

Molar Ratio : 1:1.2 (alcohol:HBr)

-

Catalyst : 35–50% H₂SO₄ by weight

-

Temperature : 48–56°C

-

Time : 1.5–4 hours

Workup

-

Layering and separation of organic phase.

Etherification of 3,5-Dihydroxybenzyl Alcohol

Williamson Ether Synthesis

The dihydroxy intermediate reacts with 4-vinylbenzyl bromide in a dual-step etherification:

Reaction Scheme

Conditions

-

Base : K₂CO₃ or NaOH (2.2 equiv per OH group)

-

Solvent : Anhydrous DMF or acetone

-

Temperature : 80–100°C

-

Time : 12–24 hours

Monitoring : TLC (Rf = 0.5 in hexane:ethyl acetate 3:1)

Bromination of 3,5-Bis(4-vinylbenzyloxy)benzyl Alcohol

Acid-Catalyzed Bromination

Adapting the patent method for benzyl bromide synthesis, the alcohol is treated with HBr/H₂SO₄:

Reaction Parameters

-

HBr Concentration : 48% aqueous

-

H₂SO₄ : 98% (1.5 equiv)

-

Temperature : 50–60°C (prevents vinyl polymerization)

-

Time : 2–3 hours

Workup

-

Cooling to 40°C and phase separation.

-

Washing with 5% NaHCO₃ and water.

-

Drying over molecular sieves.

Alternative Routes and Comparative Analysis

Direct Bromination-Etherification Sequential Approach

A one-pot strategy brominates 3,5-dihydroxybenzyl alcohol followed by in-situ etherification:

Advantages : Reduced purification steps.

Challenges : Competing side reactions (e.g., di-bromination).

Palladium-Catalyzed Coupling

Ullmann-type coupling using CuI/L-proline catalyst for ether bond formation:

Conditions :

Optimization and Scalability Challenges

Temperature Control

Elevated temperatures (>60°C) risk vinyl group polymerization, necessitating precise thermal management.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance etherification rates but complicate HBr removal during bromination.

Purification Strategies

-

Distillation : Effective for small-scale production (purity >98%).

-

Column Chromatography : Required for lab-scale isolation (silica gel, hexane:EtOAc).

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems mitigate exothermic risks during bromination, improving safety and yield consistency.

Waste Management

HBr recovery via scrubbing and recycling aligns with green chemistry principles.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.45 (d, 2H, Ar-H), 6.75 (s, 1H, Ar-H), 5.85 (dd, 2H, CH₂=CH), 4.55 (s, 2H, CH₂Br).

-

MS (EI) : m/z 458 [M]⁺.

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30): Retention time 12.3 min, purity 99.1%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-bis(4-vinylbenzyloxy)benzyl bromide, and how can intermediates be characterized?

- Methodology : Synthesis typically involves sequential Williamson etherification. First, 3,5-dihydroxybenzyl alcohol reacts with 4-vinylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-ether intermediate. Bromination of the benzylic alcohol using PBr₃ or CBr₄ yields the final product.

- Characterization : Confirm intermediates via -NMR (aromatic proton splitting patterns) and mass spectrometry (MALDI-TOF for high molecular weight intermediates). For crystallographic validation, use SHELX programs for structure refinement .

Q. How should researchers handle discrepancies in purity assessments between HPLC and -NMR?

- Methodology : Cross-validate using complementary techniques. HPLC (C18 column, acetonitrile/water gradient) quantifies impurities, while -NMR (DMSO-d₆) identifies residual solvents or unreacted starting materials. If contradictions arise, perform elemental analysis (C, H, Br) to confirm stoichiometric ratios .

Q. What safety protocols are critical when working with benzyl bromide derivatives?

- Methodology : Use fume hoods for all reactions. Wear nitrile gloves and eye protection. Neutralize spills with sodium bicarbonate. Store at 0–10°C in amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the bromination step in the synthesis?

- Methodology : Screen brominating agents (e.g., NBS vs. PBr₃) and solvents (CH₂Cl₂ vs. THF). For example, PBr₃ in dry THF at 0°C improves benzylic bromination efficiency. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and adjust stoichiometry to avoid over-bromination .

Q. What computational tools are suitable for predicting the reactivity of this compound in polymerization?

- Methodology : Use DFT calculations (Gaussian 16) to model electron density distribution and radical stability. Compare with experimental data (e.g., DSC for polymerization kinetics). Pair with crystallographic data from SHELXL to validate molecular conformations .

Q. How can researchers resolve contradictions in thermal stability data (e.g., TGA vs. DSC)?

- Methodology : Perform controlled heating experiments (5°C/min under N₂). TGA detects mass loss (degradation), while DSC identifies phase transitions. For inconsistent results, use FT-IR to track decomposition products (e.g., vinyl group oxidation) and correlate with thermal events .

Q. What strategies improve the compound’s utility in dendrimer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.